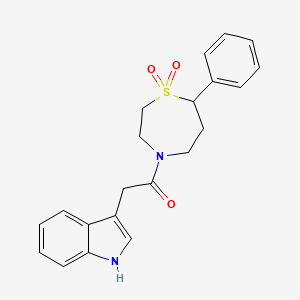

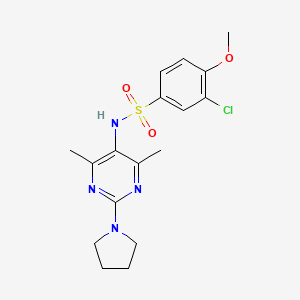

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a compound that belongs to the family of thiazepanes and indoles. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone, due to its complex structure, plays a pivotal role in the synthesis of novel chemical entities. Researchers have developed various derivatives of this compound to explore their biological activities. For instance, the synthesis and biological evaluation of new chalcone derivatives as anti-inflammatory agents were conducted by incorporating the 1H-indol-3-yl)ethanone moiety, highlighting its importance in medicinal chemistry research (Rehman, Saini, & Kumar, 2022). Similarly, novel 1H-indole derivatives with antibacterial and antifungal activity were synthesized, showcasing the compound's versatility in creating antimicrobial agents (Authors, 2020).

Antimicrobial and Antioxidant Activities

Derivatives of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone have been investigated for their antimicrobial properties. For instance, synthesis and characterization of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity were conducted, indicating the potential of such derivatives in addressing microbial resistance issues (Nagarapu & Pingili, 2014). Additionally, the antimicrobial, antioxidant, and anti-hemolytic activities of new imidazole-based heterocycles were screened, demonstrating the compound's utility in creating multifunctional therapeutic agents (Abdel-Wahab, Awad, & Badria, 2011).

Environmental and Industrial Applications

The structural complexity of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone and its derivatives also finds relevance in environmental and industrial applications. For example, the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase were studied to understand the breakdown of lignin in the environment, suggesting potential applications in bioremediation and sustainable chemistry (Kawai, Umezawa, & Higuchi, 1988).

Propriétés

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c24-21(14-17-15-22-19-9-5-4-8-18(17)19)23-11-10-20(27(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,15,20,22H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMNYYKCGRZVJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)

![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402644.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)

![2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide](/img/structure/B2402651.png)

![tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate](/img/structure/B2402653.png)

![3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2402655.png)